molecular formula C17H18F3NO B1329115 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946697-70-7

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline

Cat. No. B1329115
M. Wt: 309.33 g/mol
InChI Key: IBFFVBZOCCWYTR-UHFFFAOYSA-N
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Description

The compound "4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline" is a chemically complex molecule that includes a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its lipophilic nature and ability to enhance metabolic stability. The presence of an aniline group suggests potential for further chemical modification, as anilines are fundamental building blocks in synthetic chemistry .

Synthesis Analysis

The synthesis of related trifluoromethyl anilines typically involves metalation, where hydrogen atoms are replaced by metal atoms, such as lithium, in the presence of organometallic reagents. This process is often followed by electrophilic trapping to yield various products . For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, resulting in a high overall yield .

Molecular Structure Analysis

The molecular structure of trifluoromethyl anilines can be significantly influenced by the substituents on the aromatic ring. For example, the presence of a trifluoromethoxy group can lead to the formation of stable smectic liquid crystal phases, indicating that the molecular structure imparts specific physical properties . The molecular structure can be characterized using various spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Trifluoromethyl anilines can undergo various chemical reactions, including conjugate addition when reacted with organometallic reagents. This can lead to the formation of products with multiple stereogenic centers, which can be further modified to yield enantiomerically pure compounds . The reactivity of these compounds can be tailored by the choice of substituents on the aromatic ring, which can influence the site selectivity of metalation and subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl anilines are influenced by their molecular structure. For example, the presence of trifluoromethyl or trifluoromethoxy groups can stabilize certain liquid crystalline phases and affect properties such as orientational order parameters and molecular dipole moments . Additionally, the introduction of fluorine atoms can enhance the solubility, thermal stability, and dielectric properties of polymers derived from these anilines . The halogen bonding capabilities of anilines can also lead to the formation of fluorescent nano-sized aggregates, which can exhibit aggregation-induced emission (AIE) .

Scientific Research Applications

Synthesis and Insecticide Development

A notable application of compounds related to 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline is in the synthesis of insecticides. For instance, the synthesis of Novaluron, a significant insecticide, involves reactions with similar compounds. The process starts with 2-chloro-4-aminophenol, leading to the formation of 3-chloro-4-[1,1,2-trifluoro2-(trifluoromethoxy)-ethoxy]aniline, an essential intermediate in producing Novaluron (Wen Zi-qiang, 2008).

Organic Chemistry and Material Synthesis

In organic chemistry and materials science, similar compounds have been used to create various materials with specialized properties. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester from pentafluoroacetophenone shows the versatility of these compounds in producing unique chemical structures (Pimenova et al., 2003).

Novel Synthesis Methods

Innovative synthesis methods for compounds like 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones have been developed using similar aniline derivatives. This research highlights the potential for new chemical syntheses using trifluoromethylated aniline compounds (Gong & Kato, 2004).

Electro-Optics and Polymer Development

The synthesis of novel polymers for electro-optics applications is another significant area. For example, the Ullmann coupling of benzyl ether protected 4-iodophenol with 4-nitrophenylazo aniline, followed by deprotection, demonstrates the utility of such compounds in creating materials with specific electro-optic properties (Suresh et al., 2003).

Electrochromic Materials

Compounds similar to 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline have been utilized in synthesizing electrochromic materials. These materials show potential in applications like smart windows and displays due to their ability to change color or opacity in response to electrical signals (Li et al., 2017).

properties

IUPAC Name

4-(5-methyl-2-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFFVBZOCCWYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline

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